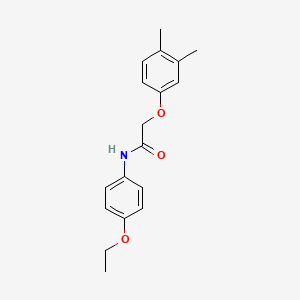

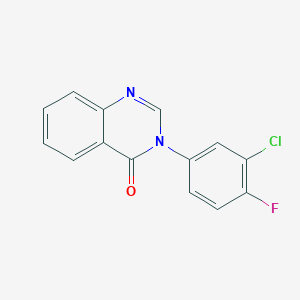

![molecular formula C19H26N6O2 B5502391 9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502391.png)

9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones has been explored in the context of antihypertensive screening, where compounds with various substituents on the spirolactam ring demonstrate significant activity (Clark et al., 1983). Moreover, a divergent synthesis approach has been described for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting the key step as an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor (Yang et al., 2008).

Molecular Structure Analysis

The structural elucidation of diazaspiro[5.5]undecane derivatives and their substituted versions has been a subject of interest. For instance, the crystal structure of certain derivatives has been determined, confirming their molecular framework and providing insights into their stereochemistry and conformation (Zeng et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 3,9-diazaspiro[5.5]undecane derivatives often utilize intramolecular spirocyclization techniques. This method allows for the construction of diazaspiro[5.5]undecane derivatives through the activation of pyridine rings, followed by intramolecular addition under specific conditions (Parameswarappa & Pigge, 2011).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, including solvatochromic behavior and fluorescence quantum yield, have been investigated. Studies have shown that the Stokes shift of these compounds increases with the polarity of solvents, suggesting their potential utility in photophysical applications (Aggarwal & Khurana, 2015).

Aplicaciones Científicas De Investigación

Antihypertensive Applications

Research on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, a related class of compounds, has shown significant potential in the treatment of hypertension. The studies have demonstrated that certain substitutions on the spirolactam ring can lead to compounds with potent antihypertensive properties, primarily through peripheral alpha 1-adrenoceptor blockade. This suggests a potential pathway for the development of new antihypertensive agents utilizing the structural framework of diazaspirocycles (Clark et al., 1983).

Catalyst-Free Synthesis of Nitrogen-Containing Heterocycles

The compound falls within a category of nitrogen-containing spiro heterocycles that can be synthesized via a catalyst-free process. This synthesis method is noteworthy for its efficiency and the ability to produce high yields within a short reaction time, highlighting the compound's relevance in chemical synthesis and material science. The single-crystal structure analysis of these compounds has revealed that intermolecular interactions play a crucial role in crystal packing, indicating potential applications in the development of new materials with unique properties (Aggarwal et al., 2014).

Chemokine-Mediated Disease Treatment

Another research application of related diazaspirocycles involves their role as CCR8 antagonists, showing potential in treating chemokine-mediated diseases, especially respiratory conditions such as asthma, chronic obstructive pulmonary disease, and rhinitis. This illustrates the compound's significance in the development of targeted therapies for inflammatory and respiratory diseases (Norman, 2007).

Spirocyclization and Synthesis of Substituted Diazaspirocycles

Research on the synthesis of substituted 3,9-diazaspiro[5.5]undecanes through spirocyclization of pyridine substrates has shown the compound's structural versatility and its potential applications in the synthesis of complex organic molecules. This method facilitates the construction of diazaspiro undecane derivatives, contributing to the field of organic synthesis and the development of new pharmaceutical agents (Parameswarappa & Pigge, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O2/c1-14-9-21-16(10-20-14)11-25-13-19(4-3-18(25)26)5-7-24(8-6-19)12-17-15(2)22-27-23-17/h9-10H,3-8,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEQWRUPHQFUQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)CN2CC3(CCC2=O)CCN(CC3)CC4=NON=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-pyrido[3,4-b]pyrazin-3-ylphenol](/img/structure/B5502313.png)

![2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5502318.png)

![4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502334.png)

![rel-(1S,5R)-3-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5502337.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)

![4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)

![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)

![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)

![1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-azepanamine dihydrochloride](/img/structure/B5502401.png)